5-(Trifluoromethyl)chroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-2-1-3-8-9(6)7(14)4-5-15-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHCLRWQANKUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553208 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111141-06-1 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Trifluoromethyl Chroman 4 One and Analogues
Radical Cascade Annulation Strategies for Chroman-4-one Construction
Radical cascade annulation reactions have emerged as a powerful and atom-economical approach for constructing complex molecular architectures like chroman-4-ones. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netrsc.org These strategies often involve the generation of a radical species that triggers a cascade of intramolecular cyclization events, leading to the formation of the desired heterocyclic ring system. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Visible-Light-Promoted Radical Trifluoromethylation/Cyclization Reactions
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means to generate radical intermediates. researchgate.netrsc.orgacs.orgnih.govsci-hub.senih.gov In the context of trifluoromethylated chroman-4-one synthesis, this approach has been successfully employed to initiate a radical trifluoromethylation followed by a cyclization cascade. researchgate.netrsc.orgacs.orgnih.gov A novel and practical strategy involves the organophotocatalytic acyltrifluoromethylation of unactivated alkenes. rsc.orgrsc.org This method utilizes o-(allyloxy)arylaldehydes as starting materials, which upon reaction with a suitable trifluoromethyl source under visible light irradiation, yield the corresponding CF3-substituted chroman-4-ones. rsc.orgrsc.org
The reaction is typically carried out at room temperature using a photocatalyst, such as 4CzIPN, under blue LED irradiation. rsc.org This process is believed to proceed through an oxidative quenching cycle of the photocatalyst. rsc.orgrsc.org The photocatalyst, upon excitation by visible light, abstracts an electron from a suitable donor, generating a radical cation. This species then promotes the formation of a trifluoromethyl radical from a precursor, which subsequently adds to the alkene moiety of the o-(allyloxy)arylaldehyde. The resulting radical intermediate undergoes an intramolecular cyclization onto the aldehyde group, followed by oxidation and deprotonation to afford the final trifluoromethylated chroman-4-one product. rsc.org
Metal-Free Approaches to Trifluoromethylated Chroman-4-one Scaffolds
The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metals. rsc.orgbeilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net Several metal-free approaches for the synthesis of trifluoromethylated chroman-4-ones have been reported, often relying on the use of organic photocatalysts or radical initiators. rsc.orgresearchgate.netrsc.org
One such method involves the (NH4)2S2O8-mediated decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This approach provides a direct pathway to CMe2CF3-containing chroman-4-ones from simple starting materials. rsc.org Another notable metal-free strategy is the organophotocatalytic acyltrifluoromethylation of unactivated alkenes, as discussed in the previous section. rsc.orgresearchgate.net This reaction proceeds under mild, redox-neutral conditions and demonstrates broad substrate scope and functional group tolerance. rsc.orgrsc.org Furthermore, the use of N,N-dimethylformamide (DMF) as a C1 synthon in the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides offers a metal-free route to 3-trifluoromethyl-1,2,4-triazoles, showcasing the versatility of metal-free strategies in synthesizing trifluoromethylated heterocycles. researchgate.net
Utilization of Specific Trifluoromethyl Radical Sources (e.g., Togni II reagent, CF3SO2Na)
The choice of the trifluoromethyl radical source is crucial for the success of these synthetic transformations. The Togni II reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a widely used, commercially available, and easily handled electrophilic trifluoromethylating agent. rsc.orgwikipedia.orgenamine.netnih.govnih.gov It has been successfully employed in the visible-light-induced radical trifluoromethylation of free anilines and in the synthesis of CF3-functionalized chroman-4-ones. rsc.orgnih.gov In the latter, the Togni II reagent serves as a trifluoromethyl radical precursor in an organophotocatalytic system. rsc.org
Sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, is another important source of trifluoromethyl radicals. sci-hub.sebohrium.com It has been utilized in the transition-metal-free synthesis of 3-(trifluoromethylthio) and 3-trifluoromethylsulfinyl chromones from o-hydroxyphenyl enaminones. bohrium.com Additionally, trifluoromethylsulfinate has been used in the visible-light-promoted tandem difunctionalization of o-vinylanilides to produce trifluoromethylated benzoxazines. rsc.org
| Trifluoromethyl Source | Reagent Name | Application in Chroman-4-one Synthesis |
| Togni II Reagent | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Visible-light-promoted radical trifluoromethylation/cyclization rsc.org |
| Langlois Reagent | Sodium trifluoromethanesulfinate (CF3SO2Na) | Synthesis of trifluoromethylthio/sulfinyl chromones bohrium.com |
Transition-Metal-Catalyzed and Transition-Metal-Free Synthetic Routes
Both transition-metal-catalyzed and transition-metal-free methods have been instrumental in the synthesis of 5-(trifluoromethyl)chroman-4-one and its analogs, offering complementary approaches to these valuable compounds. rsc.orgrsc.orgsci-hub.se
Photocatalytic Systems for the Synthesis of Trifluoromethylated Chroman-4-ones
Photocatalytic systems, particularly those utilizing visible light, have provided a powerful platform for the synthesis of trifluoromethylated chroman-4-ones under mild conditions. rsc.orgsci-hub.se These systems can be either transition-metal-based or metal-free (organophotocatalysis). rsc.orgsci-hub.se
An example of a transition-metal-based photocatalytic system involves the use of iridium complexes, which can efficiently generate trifluoromethyl radicals from various precursors upon visible light irradiation. sci-hub.se However, recent advancements have focused on the development of organophotocatalytic systems to avoid the use of precious metals. rsc.orgrsc.org As previously mentioned, a novel organophotocatalytic acyltrifluoromethylation of o-(allyloxy)arylaldehydes using 4CzIPN as the photocatalyst has been developed for the efficient synthesis of CF3-modified chroman-4-ones. rsc.orgrsc.org This reaction proceeds via an oxidative quenching process and showcases excellent functional group tolerance. rsc.orgrsc.org
Peroxydisulfate-Mediated Oxidative Cyclization Methodologies
Peroxydisulfate (B1198043) salts, such as potassium persulfate (K2S2O8) and ammonium (B1175870) persulfate ((NH4)2S2O8), are effective and inexpensive oxidants that can initiate radical cascade cyclizations. rsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgsci-hub.sebeilstein-journals.org These methods often proceed under metal-free conditions, making them environmentally benign. researchgate.netresearchgate.netbeilstein-journals.org
A (NH4)2S2O8-mediated protocol has been developed for the intramolecular decarboxylative radical cyclization of 2-(allyloxy)arylaldehydes with oxalates to synthesize ester-containing chroman-4-ones. mdpi.com In this process, the peroxydisulfate promotes the generation of an alkoxycarbonyl radical, which then triggers the cascade cyclization. mdpi.com Similarly, K2S2O8 has been used as an oxidant in the metal-free radical phosphinoylation–cyclization cascade of diphenylphosphine (B32561) oxides and alkenyl aldehydes to afford phosphinoylchroman-4-ones. beilstein-journals.org These peroxydisulfate-mediated methods provide a practical and straightforward route to a variety of functionalized chroman-4-one derivatives. mdpi.comresearchgate.netbeilstein-journals.org
| Reagent | Role | Key Features |
| (NH4)2S2O8 | Oxidant/Radical Initiator | Metal-free, promotes decarboxylative radical cyclization mdpi.comresearchgate.net |
| K2S2O8 | Oxidant/Radical Initiator | Metal-free, used in phosphinoylation-cyclization cascades beilstein-journals.org |
Multi-Component Reactions in the Synthesis of Fluorinated Chromanone Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular scaffolds from simple starting materials in a single step. In the context of fluorinated chromanones, MCRs provide a powerful tool for constructing the heterocyclic core with inherent structural diversity.
One notable development is the enantioselective synthesis of fluorinated tricyclic chromanones through an organo-tandem reaction. rsc.org This process involves the reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. In the presence of a chiral amine catalyst, a cascade of reactions including Michael addition, cycloketalization, and hemiacetalization occurs, yielding a wide array of fluorinated tricyclic chromanones. This method has proven to be highly effective, with over 30 examples achieving excellent enantiomeric excess (up to >99% ee) and diastereomeric ratios (up to >19:1 d.r.). rsc.orgresearchgate.net
While research into MCRs for directly synthesizing this compound is specific, the principles are demonstrated in the synthesis of analogous fluorinated chromene structures. For instance, MCRs have been successfully employed to prepare novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles, highlighting the utility of this strategy in generating complex, fluorine-containing heterocyclic systems. vjs.ac.vn These approaches underscore the potential of MCRs as a versatile and efficient methodology for accessing diverse fluorinated chromanone derivatives.
Table 1: Enantioselective Tandem Reaction for Fluorinated Tricyclic Chromanones This table summarizes the key aspects of the multi-component reaction used to synthesize complex fluorinated chromanones.
| Feature | Description | Reference |
| Reaction Type | Organo-tandem reaction (Michael addition/cycloketalization/hemiacetalization) | rsc.org |
| Reactants | 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | rsc.org |
| Catalyst | Chiral amine | rsc.org |
| Products | Fluorinated tricyclic chromanones | rsc.orgresearchgate.net |
| Efficiency | Excellent outcomes (>30 examples) | rsc.org |
| Stereoselectivity | Up to >99% enantiomeric excess (ee) and >19:1 diastereomeric ratio (d.r.) | rsc.org |
Stereoselective Approaches to 2-(Polyfluoroalkyl)chroman-4-ols and Chromane (B1220400) Scaffolds
Stereoselective synthesis is crucial for producing specific isomers of biologically active molecules. For fluorinated chromanes, controlling the stereochemistry at the C2 and C4 positions is of particular importance. A key strategy for accessing these structures involves the stereoselective reduction of 2-(polyfluoroalkyl)chromones.
The reduction of 2-(polyfluoroalkyl)chromones using reagents such as sodium borohydride (B1222165) or diisobutylaluminium hydride serves as a simple and effective preparative method for obtaining cis-2-(polyfluoroalkyl)chroman-4-ols. arkat-usa.orgumich.edu These cis-chroman-4-ols are valuable precursors for a variety of other highly functionalized and potentially biologically important products. arkat-usa.org
Further functionalization of these chromanols can be achieved through reactions like the Ritter reaction. The reaction of cis-2-(polyfluoroalkyl)chroman-4-ols with various nitriles provides a stereoselective route to trans-4-acylamino-2-(polyfluoroalkyl)chromans. These acylamino derivatives can subsequently be hydrolyzed to yield the corresponding trans-4-amino-2-(polyfluoroalkyl)chromans. arkat-usa.org This sequence of reactions demonstrates a robust and stereocontrolled pathway to highly substituted polyfluoroalkylated chromane scaffolds.
Table 2: Stereoselective Synthesis of Polyfluoroalkylated Chromane Derivatives This table outlines the stereoselective reduction and subsequent functionalization of 2-(polyfluoroalkyl)chromones.
| Starting Material | Reagent(s) | Product | Stereochemistry | Reference |
| 2-(Polyfluoroalkyl)chromone | Sodium borohydride / DIBAL-H | 2-(Polyfluoroalkyl)chroman-4-ol | cis | arkat-usa.orgumich.edu |
| cis-2-(Polyfluoroalkyl)chroman-4-ol | Nitriles (R-CN) | trans-4-Acylamino-2-(polyfluoroalkyl)chroman | trans | arkat-usa.org |
Exploration of Novel Synthetic Routes to Trifluoromethylated Chromone (B188151)/Chromanone Systems
The development of novel synthetic methods is essential for expanding the chemical space of trifluoromethylated chromones and chromanones. Researchers are continuously exploring new reagents, catalysts, and reaction pathways to improve efficiency, regioselectivity, and substrate scope.
One efficient and regioselective method for synthesizing 3-(trifluoromethyl)chromones involves the use of the Langlois reagent (sodium triflinate) with enamino ketones. organic-chemistry.org This procedure is noted for its convenience and the high purity and yield of the resulting products. organic-chemistry.org Another innovative approach is the N-Heterocyclic carbene (NHC)-catalyzed annulation reaction between acyl anion intermediates and trifluoromethyl-β,β-disubstituted Michael acceptors, which produces fluoroalkylated benzopyranones with all-carbon quaternary stereocenters. organic-chemistry.org
The synthesis of 2-polyfluoroalkyl substituted chroman-4-ones has also been advanced. For example, the reaction of 2-(polyhaloalkyl)chromones with acetophenones in the presence of lithium diisopropylamide leads to the formation of 2-aroylmethyl-2-RF-chromanones. researchgate.net Additionally, a one-pot synthesis of fluorinated 2-arylchroman-4-one derivatives has been developed using 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes. acs.org
Other creative strategies include the construction of the chromone core through different cyclization mechanisms. A synthetic approach to chromone piperidine (B6355638) alkaloids utilizes a Mitsunobu reaction followed by an intramolecular C–H phenolization via an aromatic Claisen rearrangement to build the precursor, which is then converted to the chromone structure. nih.gov The Algar-Flynn-Oyamada reaction of specific chalcone (B49325) analogues derived from formylthiazoles has also been explored as a route to novel chromone systems. semanticscholar.org These diverse methods highlight the ongoing innovation in the synthesis of complex fluorinated heterocyclic compounds.
Spectroscopic and Advanced Analytical Characterization of 5 Trifluoromethyl Chroman 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-(Trifluoromethyl)chroman-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides an unambiguous assignment of its molecular framework.
¹H and ¹³C NMR Chemical Shift Analysis for Definitive Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of a molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of compounds structurally similar to this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons. rsc.orgrsc.org The chemical shifts, reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS), are influenced by the electron density around the protons. rsc.orgmdpi.com For instance, aromatic protons typically resonate at lower fields (higher ppm values) compared to aliphatic protons due to the deshielding effect of the aromatic ring current.
Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. oregonstate.edu The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, allowing for the clear resolution of individual carbon signals. oregonstate.edu Quaternary carbons, those without any attached protons, are typically observed as weaker signals. oregonstate.edu The specific chemical shifts of the carbonyl carbon, the trifluoromethyl-substituted carbon, and other aromatic and aliphatic carbons provide definitive evidence for the chroman-4-one skeleton and the position of the trifluoromethyl group.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H₂ | ~4.5 (t) | ~65 |
| C3-H₂ | ~2.8 (t) | ~38 |
| C4 | - | ~190 (C=O) |
| C4a | - | ~120 |
| C5 | - | ~128 (q, J ≈ 35 Hz) |
| C6-H | ~7.6 (d) | ~125 |
| C7-H | ~7.0 (t) | ~118 |
| C8-H | ~7.5 (d) | ~135 |
| C8a | - | ~160 |
| CF₃ | - | ~124 (q, J ≈ 275 Hz) |
Note: This table is a hypothetical representation based on known chemical shift ranges for similar structures and is for illustrative purposes. Actual values would be determined experimentally. The multiplicities (s=singlet, d=doublet, t=triplet, q=quartet) and coupling constants (J) provide further structural information.
¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.orgyoutube.com The chemical shift of the trifluoromethyl (CF₃) group in this compound provides direct evidence of its electronic environment. Typically, the ¹⁹F NMR spectrum of an aryl trifluoromethyl group shows a singlet around -60 to -65 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). rsc.orgrsc.orgcolorado.edu This characteristic chemical shift confirms the presence and integrity of the trifluoromethyl moiety on the aromatic ring. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, ensuring a clear and unambiguous signal for the CF₃ group. wikipedia.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. tutorchase.comlibretexts.org Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orglibretexts.org In the case of this compound, this could lead to the loss of specific fragments, resulting in characteristic daughter ions. tutorchase.commsu.edu The stability of the resulting fragments, such as acylium ions, often dictates the most abundant peaks in the spectrum. libretexts.org The presence of the trifluoromethyl group will also influence the fragmentation pattern, potentially leading to fragments containing this moiety.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 216 | [C₁₀H₇F₃O₂]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 187 | [C₉H₄F₃O]⁺ | Loss of CHO |
| 159 | [C₈H₄F₃]⁺ | Loss of CO and CHO |
| 145 | [C₇H₄F₃]⁺ | Further fragmentation |
Note: This table represents a prediction of possible fragmentation patterns. The actual mass spectrum would need to be experimentally determined and analyzed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chromacademy.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone group. orientjchem.org The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1300 cm⁻¹. orientjchem.org The presence of these characteristic peaks in the IR spectrum provides confirmatory evidence for the chroman-4-one structure and the trifluoromethyl substituent.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | Stretching | 1660 - 1700 |
| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 (strong, multiple bands) |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O-C (Ether) | Stretching | 1000 - 1300 |
Note: The exact positions of the absorption bands can be influenced by the molecular structure and environment.
X-ray Diffraction Studies for Solid-State Molecular Architecture Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. yale.edu A single-crystal X-ray diffraction study of this compound, if suitable crystals can be obtained, would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com This technique would confirm the planar and non-planar portions of the chroman-4-one ring system and the orientation of the trifluoromethyl group relative to the aromatic ring. nih.gov The resulting crystal structure would provide an unambiguous depiction of the molecule's solid-state architecture. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. kbhgroup.inmdpi.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions associated with the aromatic ring and the carbonyl group. The chromone (B188151) system typically exhibits two main absorption bands. ijims.com The position and intensity of these absorption maxima (λ_max) are influenced by the solvent polarity and the presence of substituents. kbhgroup.innih.gov The trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption bands compared to the unsubstituted chroman-4-one.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |
| π→π | Aromatic Ring and C=O | 240 - 280 (Band II) |
| n→π & π→π* | Carbonyl and B-ring cinnamoyl system | 300 - 380 (Band I) |
Note: The exact λ_max values and their intensities would be determined experimentally in a suitable solvent.
Advanced Computational Chemistry for Spectroscopic Prediction and Validation
Computational chemistry serves as a powerful tool in modern chemical research, offering profound insights into molecular structures and properties. For this compound, these theoretical methods allow for the prediction and validation of spectroscopic data, elucidating its electronic structure and reactivity.
Density Functional Theory (DFT) Calculations for Spectroscopic Data Simulation
Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It has become a widely used technique for determining molecular structure and properties due to its balance of computational efficiency and accurate results that often show good agreement with experimental data. youtube.com DFT calculations can be employed to optimize the molecular geometry of this compound to its most stable conformation.
Once the optimized geometry is obtained, it can be used to simulate various spectroscopic data, including:
Vibrational Spectra (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. This simulated data is invaluable for assigning the vibrational modes observed in experimental FT-IR and Raman spectra. researchgate.net
NMR Spectra: DFT can be used to calculate NMR shielding tensors (isotropic and anisotropic), which correspond to the chemical shifts observed in ¹H and ¹³C NMR spectroscopy. nih.gov
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. wikipedia.org
These simulations provide a detailed correlation between the molecular structure of this compound and its spectroscopic signatures.
Table 1: Representative Theoretical Spectroscopic Data Simulation
This table illustrates the type of data generated from DFT calculations for a molecule like this compound. Note: These are example values and not specific results for this compound.
| Parameter | Description | Example Calculated Value |
| Vibrational Frequency (C=O stretch) | Predicted wavenumber for the carbonyl group stretching in the IR spectrum. | ~1680 cm⁻¹ |
| ¹³C NMR Chemical Shift (C=O) | Predicted chemical shift for the carbonyl carbon. | ~190 ppm |
| Electronic Transition (λmax) | Predicted maximum absorption wavelength in the UV-Vis spectrum. | ~250 nm, ~320 nm |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net
HOMO: This orbital is the highest energy orbital that contains electrons. It represents the ability of the molecule to donate electrons, thus relating to its nucleophilicity or basicity. researchgate.net
LUMO: This is the lowest energy orbital that is devoid of electrons. It represents the ability of the molecule to accept electrons, indicating its electrophilicity. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Parameters
This table shows key parameters derived from FMO analysis. Note: These are example values and not specific results for this compound.
| Parameter | Description | Example Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 4.5 |
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.govresearchgate.net It is a 3D map of the electrostatic potential on the surface of a molecule, which is generated by the molecule's nuclei and electrons. nih.gov The MEP map uses a color-coded scheme to visualize the charge distribution:
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. nih.gov
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. nih.gov
Green regions: Represent areas of neutral potential.
For this compound, an MEP analysis would highlight the most reactive sites. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a likely site for protonation and electrophilic attack. Conversely, the hydrogen atoms on the aromatic ring and the region around the electron-withdrawing trifluoromethyl group would likely show positive potential (blue), indicating susceptibility to nucleophilic attack. This analysis provides crucial insights into the molecule's intermolecular interactions and reactivity patterns. researchgate.netnih.gov
Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Chroman 4 One Derivatives
General Reaction Profiles of Chroman-4-ones and Their Fluorinated Analogues
Chroman-4-ones are versatile heterocyclic ketones that serve as key intermediates in the synthesis of a wide array of biologically active compounds. researchgate.net Their general reactivity is characterized by reactions at several key positions: the carbonyl group, the C2-C3 bond of the pyranone ring, and the fused benzene (B151609) ring. Common transformations include condensation reactions at the C3-position, reduction of the C4-carbonyl, and electrophilic substitution on the aromatic ring. gu.se
The introduction of fluorine atoms, especially the potent electron-withdrawing trifluoromethyl group, profoundly modulates this reactivity profile. tcichemicals.com For instance, the presence of a CF3 group on the aromatic ring makes the chroman-4-one scaffold more electron-poor. acs.org This electronic perturbation enhances the electrophilicity of the carbonyl carbon and can influence the regioselectivity of reactions on the aromatic ring. Studies on fluorinated 2-arylchroman-4-ones have demonstrated that these compounds can be synthesized efficiently and serve as precursors for more complex heterocyclic systems. nih.gov While specific studies on 5-(trifluoromethyl)chroman-4-one are less common, the synthesis of related structures, such as 2,2-bis(trifluoromethyl)chroman-4-one from the 1,4-nucleophilic trifluoromethylation of 2-trifluoromethylchromones, highlights the synthetic accessibility and stability of CF3-containing chroman-4-one cores. acs.orgnih.gov
Nucleophilic and Electrophilic Reactivity of Trifluoromethylated Chroman-4-ones
The reactivity of trifluoromethylated chroman-4-ones is a direct consequence of the electronic influence of the CF3 group. This group's strong inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution, making such reactions more challenging compared to their non-fluorinated counterparts. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution, although this is less commonly exploited.
The primary sites of reactivity remain the carbonyl group and the adjacent α-carbon (C3).
Nucleophilic Reactivity: The carbonyl group at C4 is a prime target for nucleophiles. The electron-withdrawing CF3 group at the 5-position is expected to enhance the electrophilicity of the C4-carbonyl carbon, making it more susceptible to attack by nucleophiles like organometallic reagents or hydride donors. For example, the reduction of the carbonyl in 2,2-bis(trifluoromethyl)chroman-4-one derivatives using sodium borohydride (B1222165) proceeds readily to form the corresponding chromanols. acs.org This enhanced reactivity is a general feature, as methods for direct nucleophilic trifluoromethylation of carbonyls are well-established, underscoring the electrophilic nature of the carbonyl carbon in such fluorinated systems. acs.org
Electrophilic Reactivity: While the CF3 group deactivates the benzene ring, electrophilic attack is still possible, directed to the positions meta to the CF3 group (C6 and C8) and ortho/para to the activating ether oxygen. The precise outcome would depend on the interplay between the deactivating CF3 group and the activating alkoxy group of the pyranone ring. The synthesis of various substituted chroman-4-ones often involves electrophilic reagents, and the presence of a deactivating group like CF3 would necessitate harsher reaction conditions. acs.org
Radical Reaction Pathways Involving the Trifluoromethyl Moiety
The trifluoromethyl group is not merely an electronic modulator but can also participate in or be introduced via radical pathways. The CF3 radical is an electrophilic species that readily adds to electron-rich systems. princeton.edu
The direct trifluoromethylation of aromatic and heterocyclic compounds using radical-generating reagents is a powerful tool in modern synthesis. princeton.eduwikipedia.org Methodologies using reagents like trifluoromethanesulfonyl chloride (TfCl) or sodium trifluoromethanesulfinate (CF3SO2Na) under photoredox catalysis generate CF3 radicals that can functionalize C-H bonds. princeton.eduwikipedia.org This approach offers a complementary strategy to traditional methods for synthesizing CF3-substituted arenes. princeton.edu While direct C-H trifluoromethylation of a pre-formed chroman-4-one at the 5-position would be challenging due to selectivity issues, radical reactions are crucial for the synthesis of precursors.
Furthermore, radical cascade reactions are a prominent method for constructing the chroman-4-one skeleton itself. These cascades can be initiated by various radical species, including alkyl, acyl, and trifluoromethyl radicals, which add to tethered allyloxy benzaldehydes to form 3-substituted chroman-4-ones. mdpi.comresearchgate.net This highlights the compatibility of the radical-forming and cyclization steps with the functionalities present in these molecules.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of reactions involving complex molecules like fluorinated chromones. d-nb.inforesearchgate.net
DFT calculations allow researchers to model molecular geometries, investigate electronic properties, and map potential energy surfaces of reactions. researchgate.net For chromone (B188151) derivatives, theoretical studies have been used to analyze structural parameters, vibrational spectra, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. d-nb.inforesearchgate.net The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net
By calculating the energies of reactants, products, and potential intermediates, DFT can help elucidate the most likely reaction pathway. For instance, in the context of trifluoromethylation, DFT can model the addition of a CF3 radical to the aromatic ring, helping to predict the regioselectivity (i.e., why addition at one position is favored over another) by comparing the stability of the resulting radical intermediates. princeton.edu Molecular electrostatic potential maps, also derived from DFT, provide a visual guide to the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. researchgate.net
A key strength of computational chemistry is the ability to locate and characterize transition states (TS)—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is directly related to the reaction rate. tcichemicals.com
For reactions involving this compound, DFT can be used to:
Characterize Transition States: By finding the saddle point on the potential energy surface corresponding to a specific reaction step (e.g., nucleophilic attack at the carbonyl or radical addition), the geometry of the transition state can be determined.
Analyze Energy Barriers: Calculating the energy of the transition state relative to the reactants provides the activation energy. Comparing the activation barriers for different possible pathways allows for a quantitative prediction of which reaction is kinetically favored. For example, one could computationally compare the energy barriers for electrophilic attack at the C6 versus the C8 position to predict the major product. Such analyses have been crucial in understanding the mechanisms of C-F bond transformations and the reactivity of benzotrifluorides. tcichemicals.com
Solvent Effects and Reaction Parameter Optimization for Derivatization
The choice of solvent and the optimization of reaction parameters are critical for achieving high yields and selectivity in the synthesis and derivatization of chroman-4-ones.
Solvents can influence reaction rates and selectivity through various interactions, such as stabilizing charged intermediates or transition states. For nucleophilic reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are often employed. In some radical reactions involving heterocycles, differences in solvent systems have been shown to tune the innate substrate reactivity and selectivity. pnas.org The synthesis of ester-containing chroman-4-ones via radical annulation showed that using a mixed solvent system of DMSO/H2O could be more efficient than a single solvent. mdpi.com
The optimization of other reaction parameters is equally crucial. This is often done systematically, as shown in the table below, which summarizes the optimization for a hypothetical reaction.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | 25 | 24 | DCM | <10 |
| 2 | Catalyst A (10) | 25 | 12 | DCM | 45 |
| 3 | Catalyst A (10) | 50 | 12 | DCM | 68 |
| 4 | Catalyst A (10) | 50 | 12 | Toluene | 55 |
| 5 | Catalyst A (10) | 50 | 12 | Acetonitrile | 85 |
| 6 | Catalyst A (5) | 50 | 12 | Acetonitrile | 82 |
This is a representative table illustrating a typical optimization process.
Factors such as the choice and loading of a catalyst, reaction temperature, and time are systematically varied to find the optimal conditions. chinesechemsoc.orgrsc.org For instance, in the synthesis of chroman-4-ones via cascade radical annulation, parameters like the type of oxidant and reaction temperature were shown to have a significant impact on the product yield. mdpi.com Similarly, trifluoromethylation reactions often require careful optimization of the CF3 source, catalyst, and additives to achieve the desired outcome. chinesechemsoc.org
Structure Activity Relationship Sar and Rational Drug Design
Positional Effects of the Trifluoromethyl Group on Biological Potency
The position of the trifluoromethyl group on the chroman-4-one ring system is a critical determinant of its biological activity. While direct comparative studies on all positional isomers of trifluoromethyl-substituted chroman-4-ones are not extensively detailed in the reviewed literature, the impact of substituent placement on the aromatic ring of the chroman-4-one core is a well-established principle. For instance, in a series of substituted chroman-4-one derivatives developed as Sirtuin 2 (SIRT2) inhibitors, the location of substituents on the aromatic ring was found to be crucial for potency. nih.gov
The trifluoromethyl group's strong electron-withdrawing nature and its size can influence the electronic environment and steric profile of the entire molecule. mdpi.comresearchgate.net Its placement at the 5-position would directly impact the electron density of the adjacent carbonyl group and the aromatic ring, which can, in turn, affect interactions with biological targets. For example, research on other heterocyclic compounds has shown that moving a trifluoromethyl group can dramatically alter biological activity. nih.gov A statistical analysis of methyl versus trifluoromethyl substitutions in medicinal chemistry revealed that while not universally beneficial, a CF3 group can increase bioactivity by an order of magnitude in some cases, particularly when positioned near specific amino acid residues like phenylalanine, histidine, and arginine in a binding pocket. researchgate.net Therefore, the specific biological potency of 5-(Trifluoromethyl)chroman-4-one is intrinsically linked to the unique electronic and steric effects imparted by the CF3 group at this particular position, which would differ from isomers with the CF3 group at the 6-, 7-, or 8-positions.
Influence of Other Substituents on the Chroman-4-one Skeleton on Biological Activity
The biological activity of the chroman-4-one scaffold is highly dependent on its substitution pattern. nih.govnih.gov Research has shown that modifications at various positions, including C-2, C-3, C-6, and C-8, can lead to a wide range of pharmacological effects. nih.govgu.se
Substitutions at C-2 and C-3: Studies on various chroman-4-one analogs have demonstrated that substitutions at the C-2 and C-3 positions are crucial for modulating biological activity. For instance, the introduction of alkyl, aryl, or other functional groups at the C-2 position can significantly impact potency. In a study on SIRT2 inhibitors, the length of the alkyl chain at the 2-position was found to be a key factor, with a pentyl group being optimal among the studied derivatives. nih.govacs.org Similarly, substitutions at the C-3 position, such as with benzylidene or other aromatic moieties, have been shown to yield compounds with potent antioxidant and anticancer activities. nih.gov
Substitutions on the Aromatic Ring (Positions 6, 7, and 8): The nature and position of substituents on the benzene (B151609) ring of the chroman-4-one core play a vital role in determining biological efficacy. Electron-withdrawing groups, in general, have been found to enhance the activity of certain chroman-4-one derivatives. nih.gov For example, in the context of SIRT2 inhibitors, larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for high potency. nih.gov The presence of a substituent at the 6-position was found to be more critical for activity than one at the 8-position. acs.org Conversely, electron-donating groups like a methoxy (B1213986) group can sometimes diminish activity. researchgate.net A single fluorine substituent at the 7-position resulted in only weak inhibitory activity in one study. acs.org
The following table summarizes the influence of various substituents on the biological activity of the chroman-4-one skeleton based on published research:
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| C-2 | Alkyl (e.g., n-propyl, n-pentyl, n-heptyl) | Optimal alkyl chain length is crucial for activity. | nih.govacs.org |
| C-2, C-3 | Methoxyphenyl, amine derivatives, aromatic groups | Can yield potent antioxidant compounds. | nih.gov |
| C-3 | Benzylidene | Can lead to significant cytotoxic activity. | researchgate.net |
| C-6, C-8 | Larger, electron-withdrawing groups (e.g., -Cl, -Br) | Favorable for high potency in SIRT2 inhibitors. | nih.gov |
| C-6 | Nitro group | Maintained activity similar to a chloro substituent. | nih.gov |
| C-7 | Fluoro group | Showed weak inhibitory activity in a SIRT2 inhibitor study. | acs.org |
| Aromatic Ring | Unsubstituted | Loss of inhibitory activity in SIRT2 inhibitors. | nih.gov |
These findings underscore the importance of a systematic exploration of various substituents on the this compound scaffold to identify derivatives with optimized biological profiles.
Stereochemical Considerations and Enantioselective Biological Responses
The stereochemistry of the chroman-4-one scaffold, particularly at the C-2 position, can significantly influence its biological activity. The introduction of a substituent at the C-2 position creates a chiral center, leading to the existence of enantiomers which can exhibit different, and sometimes opposing, biological effects. researchgate.netmdpi.com
The differential activity of enantiomers is a well-documented phenomenon in pharmacology. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This highlights the importance of enantioselective synthesis and testing in the development of chroman-4-one-based therapeutic agents. researchgate.net
Several methods have been developed for the enantioselective synthesis of 2-substituted chroman-4-ones. These approaches include the use of chiral catalysts, such as iridium complexes with chiral P,N-ligands for the asymmetric hydrogenation of chromenes, and lipase-catalyzed enantioselective reactions. researchgate.net Another strategy involves intramolecular Mitsunobu cyclization of a chiral precursor. researchgate.net
The specific rotation of chiral 2-substituted chromans is influenced by the nature of the substituent at the C-2 position and the conformation (helicity) of the dihydropyran ring. mdpi.com While direct studies on the enantioselective responses of this compound derivatives are not extensively available, the established principles of stereochemistry in the broader chroman-4-one class strongly suggest that the stereochemical configuration would be a critical factor in determining the biological activity of any chiral derivatives of this compound. Therefore, the development of enantiomerically pure this compound analogs will be essential for elucidating their full therapeutic potential and for minimizing potential off-target effects.
Molecular Docking and In Silico Studies for Ligand-Target Interaction Prediction
Molecular docking and other in silico methods are powerful tools in modern drug discovery, enabling the prediction of how a ligand, such as this compound, might bind to a biological target at the molecular level. researchgate.netresearchgate.net These computational techniques can provide valuable insights into the binding affinity, orientation, and key interactions between a small molecule and a protein's active site, thereby guiding the rational design of more potent and selective inhibitors. researchgate.netnih.gov
For the broader class of chroman-4-one derivatives, molecular docking studies have been successfully employed to understand their mechanism of action against various targets. For instance, docking studies have been used to investigate the binding of chromone (B188151) congeners to the active site of cyclin-dependent kinase 4 (CDK4), revealing that stronger binding affinity correlated with experimental cytotoxic activity. nih.gov Similarly, the binding of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives to the Bcr-Abl oncogene has been explored through docking and molecular dynamics simulations, helping to identify potential antileukemic agents. nih.gov
In the context of this compound, in silico studies would be instrumental in:
Identifying potential biological targets: By screening the compound against a library of protein structures.
Predicting binding modes: Understanding how the trifluoromethyl group and the chroman-4-one core interact with amino acid residues in the active site. The trifluoromethyl group can participate in unique interactions, including hydrophobic and electrostatic interactions, which can be modeled computationally. mdpi.comresearchgate.net
Guiding structural modifications: Suggesting modifications to the scaffold that could enhance binding affinity and selectivity. For example, docking results could indicate where to place additional substituents to form new hydrogen bonds or hydrophobic interactions.
The table below illustrates the application of molecular docking in studying chroman-4-one derivatives and related compounds:
| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |
| Chromone congeners | Cyclin-dependent kinase 4 (CDK4) | Stronger binding affinity correlated with higher cytotoxic activity, driven by hydrophobic and hydrogen bonding interactions. | nih.gov |
| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl oncogene | Identified compounds with high binding energy, suggesting potential as inhibitors. | nih.gov |
| (E)-3-Heteroarylidenechroman-4-ones | Monoamine oxidase-B (MAO-B) | A pharmacophore model was generated to guide the design of new inhibitors. | researchgate.net |
| 3-Benzylidene chroman-4-one analogs | Vanin-1, Estrogen Receptor (ER), Akt | Compounds exhibited excellent binding efficacy, which translated to in vitro antioxidant and anticancer activities. | nih.gov |
These examples highlight the predictive power of in silico approaches and underscore their importance in the rational design of novel therapeutics based on the this compound scaffold.
Rational Design Strategies for Optimizing Bioactivity, Metabolic Stability, and Lipophilicity
Rational drug design aims to optimize the therapeutic potential of a lead compound by systematically modifying its structure to enhance desired properties while minimizing undesirable ones. For this compound, key areas for optimization include bioactivity, metabolic stability, and lipophilicity.
Optimizing Bioactivity: The bioactivity of chroman-4-one derivatives is highly sensitive to their substitution pattern. nih.gov Rational design strategies to enhance the potency of this compound would involve:
Systematic modification of substituents: Introducing a variety of functional groups at different positions (C-2, C-3, C-6, C-7, and C-8) to probe the structure-activity relationship. For example, as larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable in some cases, combining these with the 5-trifluoromethyl group could lead to enhanced activity. nih.gov
Scaffold hopping and hybridization: Replacing the chroman-4-one core with other privileged structures or fusing it with other pharmacophores to explore new chemical space and potentially new biological targets.
Improving Metabolic Stability: The trifluoromethyl group is often introduced into drug candidates to enhance their metabolic stability. mdpi.comnih.gov The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the compound's half-life in the body. nih.gov Further strategies to improve the metabolic stability of this compound derivatives could include:
Blocking metabolic hotspots: Identifying positions on the molecule that are susceptible to metabolic modification (e.g., hydroxylation) and introducing inert groups at these sites.
Modulating electronic properties: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the entire molecule, potentially reducing its susceptibility to metabolic enzymes. researchgate.net
Controlling Lipophilicity: Lipophilicity, often expressed as logP, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group generally increases the lipophilicity of a molecule compared to a methyl group. mdpi.comnih.gov While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility and increased toxicity. Rational design strategies to fine-tune the lipophilicity of this compound derivatives include:
Introduction of polar functional groups: Incorporating hydrophilic groups, such as hydroxyl, carboxyl, or amino groups, at appropriate positions on the chroman-4-one scaffold can help to balance the lipophilicity of the trifluoromethyl group.
Bioisosteric replacements: Replacing certain parts of the molecule with bioisosteres that have different lipophilicity profiles.
The following table summarizes rational design strategies for optimizing the properties of chroman-4-one derivatives:
| Design Strategy | Goal | Example | Reference |
| Systematic substituent modification | Enhance bioactivity | Introduction of larger, electron-withdrawing groups at the 6- and 8-positions. | nih.gov |
| Introduction of a trifluoromethyl group | Improve metabolic stability and lipophilicity | Replacement of a methyl group with a trifluoromethyl group. | mdpi.comnih.gov |
| Introduction of polar functional groups | Balance lipophilicity | Incorporation of hydroxyl or amino groups. | nih.gov |
| Enantioselective synthesis | Improve therapeutic index | Separation of enantiomers to isolate the more active and less toxic isomer. | researchgate.net |
| In silico modeling | Predict and guide optimization | Use of molecular docking to predict binding affinity and guide structural modifications. | researchgate.net |
By employing these rational design strategies, it is possible to systematically optimize the pharmacological profile of this compound, paving the way for the development of novel and effective therapeutic agents.
Applications in Medicinal Chemistry and Drug Discovery
Development of Lead Compounds and Privileged Scaffolds in Drug Discovery
The chroman-4-one structure is a prominent example of a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. nih.govnih.govresearchgate.net This versatility makes it an attractive starting point, or "lead compound," for the design and synthesis of new therapeutic agents. researchgate.net The chromone (B188151) and chroman-4-one scaffolds are found in many naturally occurring substances and serve as building blocks for compounds with a wide array of biological activities, determined by the specific substitutions on the core structure. nih.govacs.org
The incorporation of fluorine, and specifically the trifluoromethyl group, into these scaffolds is a key strategy in modern medicinal chemistry to enhance drug properties. researchgate.netnih.gov Fluorination can improve metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The chroman-4-one scaffold's amenability to chemical modification allows for the creation of large libraries of compounds. mdpi.com For instance, various derivatives can be synthesized through methods like the one-step base-mediated aldol (B89426) condensation, which facilitates the exploration of structure-activity relationships (SAR). acs.org Studies have shown that the biological activity of chroman-4-one derivatives can be dramatically influenced by the electronic nature of substituents on the ring. acs.org This makes the fluorinated chroman-4-one backbone a valuable platform for developing novel, potent, and selective drug candidates.
Therapeutic Potential as Agents for Major Diseases
The unique properties of fluorinated chroman-4-ones have led to extensive research into their potential for treating a range of significant diseases.
Cancer
Chroman-4-one derivatives have emerged as promising candidates for anticancer therapies. They have been investigated as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to pathologies like cancer. nih.gov Certain novel chroman-4-one and chromone-based SIRT2 inhibitors have demonstrated antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines, with the effects correlating to their SIRT2 inhibition potency. nih.gov
Furthermore, fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors. nih.gov Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer. nih.gov Research has identified specific fluorinated derivatives with significant inhibitory activity.
| Compound | Target/Mechanism | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition | MCF-7 (Breast Cancer) | 0.8 μM | nih.gov |
| 6-methoxy-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition | MCF-7 (Breast Cancer) | 2.5 μM | nih.gov |
| Chroman-4-one based SIRT2 inhibitors | SIRT2 Inhibition | MCF-7, A549 | Antiproliferative effects correlating with SIRT2 inhibition | nih.gov |
Neurodegenerative Disorders
The chromone scaffold is a cornerstone in the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govrsc.org These diseases often involve complex pathologies, including the aggregation of Aβ plaques, oxidative stress, and the dysregulation of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govmdpi.com
Chromone derivatives have been developed as multi-target-directed ligands (MTDLs) capable of inhibiting several of these pathological pathways simultaneously. nih.govrsc.org The introduction of fluorine can enhance the neuroprotective activity of these compounds. nih.gov For instance, fluorinated flavones have been shown to conserve neuroprotective activity while sometimes enhancing antioxidant properties. nih.gov The development of chroman-4-one-based SIRT2 inhibitors is also relevant, as sirtuins are implicated in aging-related neurodegenerative diseases. acs.orgnih.gov
| Compound Class/Derivative | Target | Key Findings | Source |
|---|---|---|---|
| Chromone-based MTDLs | AChE, BuChE, MAO-A, MAO-B, Aβ aggregation | Potent inhibition of multiple targets in neurodegeneration. | nih.govrsc.org |
| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | AChE and BuChE | Dual inhibition with IC₅₀ values of 10.6 μM and 25.0 μM, respectively. | nih.gov |
| 3-fluoro-3',4,'5-trihydroxyflavone | Neuroprotection | Neuroprotective activity is conserved compared to non-fluorinated analog. | nih.gov |
| Chroman-4-one based SIRT2 inhibitors | SIRT2 | Potent and selective inhibition, relevant for aging-related neurodegeneration. | acs.org |
Infectious Diseases
Fluorinated chroman-4-ones have demonstrated significant potential as antiviral agents, particularly against influenza viruses. nih.govresearchgate.net A study of various fluorinated 2-arylchroman-4-ones revealed that specific substitution patterns lead to potent activity against different influenza strains. The trifluoromethyl group is a key feature in many of these active compounds. For example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one showed the greatest activity against influenza A/Puerto Rico/8/34 (H1N1) and was also effective against other strains like A(H5N2) and influenza B. nih.gov This suggests that the fluorinated chroman-4-one scaffold is a promising platform for developing new anti-influenza drugs. nih.govresearchgate.net Beyond influenza, other fluorinated heterocyclic compounds are being investigated as broad-spectrum antiviral agents against viruses like HSV-1 and COX-B3. nih.gov
| Compound | Virus Strain | Activity (IC₅₀) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 μM | 150 | nih.gov |
| Influenza A(H5N2) | - | 53 | nih.gov | |
| Influenza B | - | 42 | nih.gov |
Emerging Applications in Agrochemistry and Advanced Materials Science
The utility of trifluoromethyl-containing heterocyclic compounds extends beyond medicine into other advanced scientific fields.
In agrochemistry , trifluoromethylpyridine (TFMP) derivatives are of major importance for crop protection. nih.gov These compounds are used as potent herbicides and insecticides. For example, Fluazifop-butyl was the first TFMP-based agrochemical brought to market, and numerous others have followed. nih.gov The biological activity is attributed to the unique properties conferred by both the fluorine atoms and the pyridine (B92270) moiety. nih.gov While direct applications of 5-(trifluoromethyl)chroman-4-one are less documented, the established success of structurally related trifluoromethyl-heterocycles in agrochemicals highlights a potential area for future exploration. Compounds like fluxametamide, which contains a trifluoromethyl group, are used as effective insecticides in various agricultural products.
In advanced materials science , the incorporation of fluorinated moieties is a growing area of research. While specific applications for this compound are still emerging, fluorinated organic compounds are being developed for a variety of functional materials due to their unique electronic and physical properties.
Challenges and Opportunities in the Development of Fluorinated Chroman-4-one-Based Therapeutics
The development of therapeutics based on fluorinated chroman-4-ones presents both distinct challenges and significant opportunities.
Challenges:
Synthetic Complexity: The introduction of fluorine into organic molecules, especially in a site-selective manner and at a late stage of synthesis, can be chemically challenging. pharmtech.com This can lead to complex, multi-step syntheses, potentially increasing the cost and difficulty of manufacturing.
Isomer Formation: Certain fluorination reactions can produce unwanted constitutional isomers, which can be difficult to separate and may possess different biological activities or toxicities. pharmtech.com
Unpredictable Biological Effects: While fluorine often imparts desirable properties, its effects on a molecule's interaction with biological targets can sometimes be complex and unexpected. researchgate.net
Opportunities:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes. researchgate.netnih.gov This can lead to a longer in-vivo half-life and improved drug efficacy.
Increased Lipophilicity and Bioavailability: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.net
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups, potentially leading to stronger and more selective binding to biological targets. nih.gov
Platform for New Discoveries: The combination of the privileged chroman-4-one scaffold with the unique properties of fluorine creates a powerful platform for discovering novel drugs with improved efficacy and safety profiles for a wide range of diseases. nih.govnih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The synthesis of chroman-4-one derivatives has traditionally relied on methods that can be harsh and environmentally taxing. impactaging.com Future research is increasingly focused on developing greener and more sustainable synthetic routes.
Key Sustainable Approaches:
Ultrasound-Assisted Synthesis: This technique utilizes high-frequency sound waves to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions. researchgate.netnih.govresearchgate.net The application of ultrasound has been successful in the synthesis of various chromene and chroman-4-one derivatives and presents a promising avenue for the eco-friendly production of 5-(trifluoromethyl)chroman-4-one. researchgate.netnih.govresearchgate.netunito.it
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.govnih.gov This approach can be harnessed for the trifluoromethylation of chroman-4-one precursors, offering a more sustainable alternative to traditional methods that may require harsh reagents. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of chroman-4-one derivatives. nih.gov This method is known for its efficiency and is being explored for the synthesis of various heterocyclic compounds. rsc.org
Transition-Metal-Free Reactions: The development of transition-metal-free synthetic protocols is a key goal in green chemistry to avoid the use of potentially toxic and expensive metal catalysts. Research into tandem C–H bond trifluoromethylation and chromone (B188151) annulation of enaminones without transition metals offers a cleaner synthetic route. nih.gov
These green chemistry approaches not only reduce the environmental impact of chemical synthesis but also often provide benefits in terms of cost-effectiveness and scalability. impactaging.comrsc.org
In-depth Mechanistic Investigations of Biological Actions at the Molecular Level
While chroman-4-one derivatives have shown promise as inhibitors of enzymes like Sirtuin 2 (SIRT2), a detailed understanding of the molecular mechanisms of action for this compound is still evolving. nih.govacs.org
Future research will likely focus on:
Elucidating Target Engagement: Utilizing techniques like cellular thermal shift assays (CETSA) to confirm direct binding of this compound derivatives to their intended targets in a cellular context. nih.gov
Structural Biology: X-ray crystallography and cryo-electron microscopy studies to resolve the co-crystal structures of these inhibitors bound to their target proteins. This will provide precise information about the binding mode and key interactions, guiding the design of more potent and selective inhibitors. impactaging.comnih.gov
Mechanism-Based Inhibition Studies: Investigating whether these compounds act as reversible or irreversible inhibitors and elucidating the kinetics of inhibition. This is crucial for understanding their pharmacodynamic profile. nih.gov
Downstream Signaling Pathways: Identifying and validating the downstream cellular pathways modulated by the interaction of this compound derivatives with their targets. For instance, as SIRT2 inhibitors, their effect on the acetylation of α-tubulin and subsequent impact on microtubule dynamics and cell cycle progression warrants detailed investigation. nih.gov
A thorough understanding of the molecular mechanisms will be instrumental in optimizing the therapeutic potential and minimizing off-target effects.
Advanced In Vitro and In Vivo Pharmacological Profiling and Efficacy Studies
The preclinical development of this compound derivatives requires comprehensive pharmacological evaluation.
In Vitro Profiling:
A broad panel of in vitro assays is essential to characterize the biological activity and selectivity of these compounds. nih.gov
| Assay Type | Purpose | Key Parameters |
| Enzyme Inhibition Assays | To determine the potency and selectivity against target enzymes (e.g., SIRT1, SIRT2, SIRT3). acs.org | IC50 values. nih.govacs.org |
| Antiproliferative Assays | To evaluate the anticancer activity against a panel of human cancer cell lines. nih.govnih.gov | GI50 (50% growth inhibition) or IC50 values. nih.gov |
| Cell-Based Target Engagement | To confirm that the compound interacts with its intended target in a cellular environment. nih.gov | Measurement of downstream biomarkers (e.g., α-tubulin acetylation for SIRT2 inhibitors). nih.gov |
| Safety Pharmacology | To identify potential off-target liabilities by screening against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. | hERG inhibition, cytochrome P450 inhibition. nih.gov |
In Vivo Efficacy Studies:
Promising candidates from in vitro studies need to be evaluated in relevant animal models of disease.
Xenograft Models: For anticancer applications, the efficacy of this compound derivatives can be tested in mouse xenograft models using human cancer cell lines. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds and to correlate drug exposure with the observed pharmacological effects.
Toxicity Studies: Preliminary in vivo toxicity studies are necessary to assess the safety profile of the lead compounds.
These studies are critical for selecting the most promising candidates for further development. nih.gov
Integration of Advanced Computational Drug Design and Optimization Techniques
Computational methods are integral to modern drug discovery and can significantly accelerate the development of this compound derivatives. d-nb.infonih.gov
Key Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and potential interactions. acs.orgd-nb.info
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel analogs. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for the biological activity of a molecule, which can be used to screen virtual libraries for new hits.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the identification of key conformational changes.
These computational tools can be used to:
Prioritize compounds for synthesis and biological testing.
Optimize the potency and selectivity of lead compounds.
Predict potential off-target effects.
Improve the pharmacokinetic properties of drug candidates.
The iterative use of computational design and experimental validation is a powerful strategy for efficient lead optimization.
Exploration of Novel Biological Targets and Polypharmacology
While SIRT2 is a prominent target for chroman-4-one derivatives, exploring other potential biological targets could broaden their therapeutic applications. nih.govnih.gov
Target Identification Studies: Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify novel binding partners for this compound and its analogs.
Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. Investigating the polypharmacology of this compound derivatives could reveal new therapeutic opportunities and provide a more comprehensive understanding of their biological effects. It is important to distinguish between beneficial multi-target effects and undesirable off-target activities that could lead to toxicity. nih.gov
Emerging Targets: Research has indicated that chroman-4-one derivatives may also target other enzymes, such as pteridine (B1203161) reductase 1 (PTR1), which is a potential target for anti-parasitic drugs. nih.gov Further investigation into such targets could expand the therapeutic scope of this class of compounds.
A deeper understanding of the target landscape will be crucial for positioning these compounds for the most relevant disease indications.
Assessment of Clinical Translation Potential for this compound Derivatives
The ultimate goal of drug discovery is the successful clinical translation of a lead compound. While there are no clinical trials specifically for this compound derivatives reported to date, the broader class of chroman derivatives and SIRT2 inhibitors are under investigation for various therapeutic applications. nih.govgoogle.com
Key considerations for assessing clinical translation potential include:
Efficacy in Preclinical Models: Demonstrating robust and reproducible efficacy in relevant animal models of human disease is a prerequisite for advancing to clinical trials.
Favorable Safety Profile: A thorough preclinical safety and toxicology assessment is required to ensure an acceptable therapeutic window.
Drug-like Properties: Compounds must possess suitable physicochemical and pharmacokinetic properties to be developed into a viable drug product.
Biomarker Development: Identifying and validating biomarkers that can be used to monitor drug activity and patient response in clinical trials is highly desirable.
The development of potent and selective SIRT2 inhibitors based on the chroman-4-one scaffold holds promise for the treatment of cancer and neurodegenerative diseases. rsc.orgnih.gov Continued research and development in the areas outlined above will be critical to realizing the full therapeutic potential of this compound and its derivatives and advancing them towards clinical applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the chroman-4-one scaffold?
- Methodological Answer : The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ under catalytic conditions (e.g., KF/18-crown-6) or electrophilic trifluoromethylation with Umemoto’s reagent. Friedel-Crafts acylation followed by fluorination, as seen in related chromanone derivatives, may also apply. For instance, 3-(Trifluoroacetyl)chroman-4-one synthesis involves acetylation and subsequent fluorination steps . Reaction optimization should consider steric hindrance and electronic effects of the chromanone core.
Q. Which spectroscopic techniques are critical for characterizing 5-(Trifluoromethyl)chroman-4-one?
- Methodological Answer :
- ¹⁹F NMR : Confirms the presence and chemical environment of the trifluoromethyl group (δ ~ -60 to -70 ppm).
- ¹H/¹³C NMR : Resolves aromatic proton environments and carbonyl signals (C4=O typically ~180-190 ppm).
- HRMS : Validates molecular formula (e.g., C₁₀H₇F₃O₂ requires exact mass 224.0352).
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar compounds with defined torsion angles (e.g., C8–C7–C15–O1 = 159.8°) .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% as per industrial standards ). Differential Scanning Calorimetry (DSC) determines melting point consistency, addressing discrepancies caused by polymorphs or impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in trifluoromethylation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic trifluoromethylation efficiency compared to non-polar solvents.
- Catalysts : CuI or Pd-based catalysts facilitate cross-coupling reactions for late-stage trifluoromethyl introduction.
- Temperature Control : Low temperatures (-20°C to 0°C) mitigate side reactions during exothermic steps.
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters like reagent stoichiometry and reaction time .
Q. What strategies resolve contradictions in reported bioactivity data for chroman-4-one derivatives?
- Methodological Answer :
- Structural Analog Analysis : Compare bioactivity of this compound with analogs like dihydromyricetin (C₁₅H₁₂O₈) to identify structure-activity relationships (SAR).
- Assay Standardization : Use cell-based assays (e.g., MTT for cytotoxicity) under controlled conditions (pH, serum concentration) to minimize variability.
- Meta-Analysis : Cross-reference pharmacological data from PubChem (e.g., Molecule ID MOL004941 ) and independent studies to validate findings.
Q. How do researchers address stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA.
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental CD spectra with computational predictions.
- Crystallography : Resolves racemization risks by analyzing molecular packing and torsion angles (e.g., C15–N2–N3–C16 = -22.9°) .
Q. What in silico tools predict the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like Schrödinger Suite.
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes.
- QSAR Models : Relate substituent effects (e.g., trifluoromethyl vs. hydroxyl groups) to bioavailability, as seen in naringenin derivatives .
Data Presentation & Publication Guidelines
Q. How should researchers present structural and spectroscopic data in manuscripts?
- Methodological Answer :
- Figures : Follow journal guidelines (e.g., Med. Chem. Commun. ) by limiting chemical structures to 2–3 key compounds. Use color to highlight trifluoromethyl groups or reactive sites.
- Tables : Summarize NMR shifts, HRMS data, and bioactivity metrics (IC₅₀, MIC).
- Supplementary Information : Include raw crystallographic data (e.g., CIF files) and HPLC chromatograms for reproducibility.
Q. What are best practices for reconciling conflicting spectral data across studies?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and Raman spectroscopy to cross-verify functional groups.
- Reference Standards : Use commercially available chroman-4-one derivatives (e.g., 6-Fluorochroman-4-one, CAS 66892-34-0 ) as internal controls.
- Peer Review : Consult domain experts during manuscript preparation to address methodological inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
